5-bromo-N,3-dimethylpyridin-2-amine
Overview
Description
The compound 5-bromo-N,3-dimethylpyridin-2-amine is a brominated and dimethylated derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of the bromine atom and the dimethylamino group at specific positions on the pyridine ring can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various chemical syntheses.
Synthesis Analysis
The synthesis of related N-(pyridin-2-yl)amides and brominated heterocycles has been reported using α-bromoketones and 2-aminopyridines under different reaction conditions. For instance, the formation of N-(pyridin-2-yl)amides was achieved in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in a mild and metal-free process . Additionally, the synthesis of 3-bromoimidazo[1,2-a]pyridines was obtained through a one-pot tandem cyclization/bromination process using only TBHP, without the need for a base, indicating the potential for diverse synthetic pathways for brominated pyridine derivatives .
Molecular Structure Analysis
X-ray crystallography analysis has been utilized to study the regioselectivity of reactions involving brominated pyrimidines, which are structurally related to 5-bromo-N,3-dimethylpyridin-2-amine. The analysis revealed the formation of specific brominated and aminated pyrimidine products, suggesting that similar analytical techniques could be applied to determine the molecular structure of 5-bromo-N,3-dimethylpyridin-2-amine and its derivatives .
Chemical Reactions Analysis
The reactivity of brominated heterocycles, such as 5-bromo-N,3-dimethylpyridin-2-amine, can be explored through various chemical reactions. For example, the presence of a bromine atom on the double bond of certain compounds allows for aziridination or bromine displacement with an amine, leading to the formation of fused bicyclic structures or amino-substituted products . This indicates that 5-bromo-N,3-dimethylpyridin-2-amine could potentially undergo similar reactions, expanding its utility in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and aminated heterocycles are influenced by their molecular structure. For instance, the crystallization of such compounds can involve typical intramolecular hydrogen bonding, as observed in the crystal structure of a brominated pyrimidine derivative . These properties are crucial for understanding the behavior of 5-bromo-N,3-dimethylpyridin-2-amine in various solvents and conditions, as well as its potential applications in the development of pharmaceuticals or other chemical products.
Scientific Research Applications
Catalysis in Selective Amination
5-bromo-N,3-dimethylpyridin-2-amine is utilized in selective amination processes. For instance, a study demonstrated its use in the amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, resulting in a high yield of 5-amino-2-chloropyridine product (Ji, Li, & Bunnelle, 2003).
Role in Heterobicycles Synthesis
This chemical is involved in the synthesis of heterobicycles, like 4,5'-bipyrimidines. It reacts with butyllithium to yield N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine, a compound used in further chemical synthesis and studies (Kowalewski et al., 1981).
Use in Amination of Halogenopyridines
The compound is significant in the study of amination reactions involving various halogenopyridines. Research into the action of potassium amide on methyl-substituted bromo(chloro)pyridines, including 5-bromo-2-t-butylpyridine, has provided insights into the influence of substituents on the course of amination reactions (Does & Hertog, 2010).
Investigations in Pyridine Derivatives Synthesis
Studies have focused on synthesizing novel pyridine-based derivatives using 5-bromo-N,3-dimethylpyridin-2-amine. Such research includes palladium-catalyzed Suzuki cross-c-coupling reactions to create new pyridine derivatives, which are then analyzed using Density Functional Theory (DFT) methods for potential applications in various fields including biology and chemistry (Ahmad et al., 2017).
Application in Pyrimidine Chemistry
The compound is also employed in the synthesis of pyrimidine derivatives. For example, it's used to produce 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, which is then converted to various thiadiazine derivatives. These derivatives are significant for further chemical transformations and biological studies (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Use in Spectrophotometric Assays
Another application of 5-bromo-N,3-dimethylpyridin-2-amine is in spectrophotometric assays. It has been involved in the study of the stability of certain compounds in solutions, using advanced analytical techniques for better understanding their properties and degradation kinetics (Dabbene, Brinón, & de Bertorello, 1997).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust or vapors and avoiding contact with skin and eyes .
properties
IUPAC Name |
5-bromo-N,3-dimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-3-6(8)4-10-7(5)9-2/h3-4H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBNIBCNVQMGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592854 | |
Record name | 5-Bromo-N,3-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N,3-dimethylpyridin-2-amine | |
CAS RN |
245765-66-6 | |
Record name | 5-Bromo-N,3-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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